molecular formula C18H13N3O2S B2516049 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione CAS No. 860785-67-7

2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2516049
CAS No.: 860785-67-7
M. Wt: 335.38
InChI Key: LZBVYQLDAPTWFK-UHFFFAOYSA-N
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Description

2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of pyridine, thiazole, and isoindole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the purity of the final product . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-(3-Pyridinyl)-1,3-thiazol-4-yl)ethyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of pyridine, thiazole, and isoindole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

2-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-17-14-5-1-2-6-15(14)18(23)21(17)9-7-13-11-24-16(20-13)12-4-3-8-19-10-12/h1-6,8,10-11H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBVYQLDAPTWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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